N-Fmoc-N-(3-pyridinylmethyl)-glycine
CAS No.:
Cat. No.: VC13630304
Molecular Formula: C23H20N2O4
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2O4 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-ylmethyl)amino]acetic acid |
| Standard InChI | InChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-6-5-11-24-12-16)23(28)29-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,21H,13-15H2,(H,26,27) |
| Standard InChI Key | LLUBFIBGRSYVEY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CN=CC=C4)CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CN=CC=C4)CC(=O)O |
Introduction
Overview of N-Fmoc-N-(3-pyridinylmethyl)-glycine
N-Fmoc-N-(3-pyridinylmethyl)-glycine is a derivative of glycine, featuring an N-terminal fluorenylmethoxycarbonyl (Fmoc) protective group and a 3-pyridinylmethyl substitution. This compound is part of a class of Fmoc-protected amino acids, widely used in peptide synthesis due to their ability to protect the amino group during chemical reactions. The compound's molecular formula is , with a molecular weight of 388.4 g/mol .
Visualization
The chemical structure includes:
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A planar aromatic Fmoc group.
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A pyridine ring attached via a methyl bridge to the nitrogen atom.
Role in Peptide Synthesis
N-Fmoc-N-(3-pyridinylmethyl)-glycine is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during chain elongation and can be removed under mild basic conditions without affecting other functional groups .
Biomedical Potential
Fmoc-protected amino acids, including derivatives like this compound, are investigated for applications in:
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Hydrogel formation for tissue engineering.
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Drug delivery systems due to their biocompatibility and self-assembly properties .
Structural Studies
The presence of both aromatic and heteroaromatic groups makes this compound suitable for studying non-covalent interactions such as hydrogen bonding and π–π stacking in supramolecular assemblies .
Synthesis
The synthesis involves:
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Introduction of the Fmoc group to glycine.
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Substitution with a pyridinylmethyl moiety.
This process typically employs reagents like Fmoc-Cl for protection and pyridine derivatives for substitution.
Characterization Techniques
Key methods used to confirm the structure include:
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Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical environment of atoms.
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Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups.
Self-Assembly Behavior
The Fmoc moiety promotes self-assembly through π–π interactions, forming fibrils that can be used in hydrogel applications .
Toxicity Considerations
While effective in peptide synthesis, degradation products of Fmoc-containing compounds may exhibit cytotoxicity, necessitating careful evaluation for biomedical uses .
Comparative Studies
Compared to other Fmoc-protected amino acids, the pyridinyl group offers unique electronic properties that may enhance binding interactions in supramolecular systems .
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